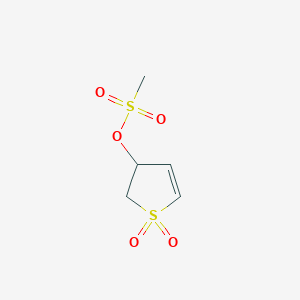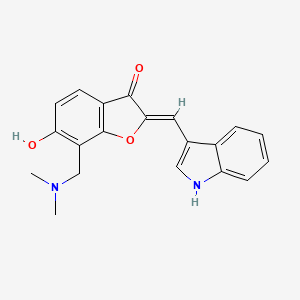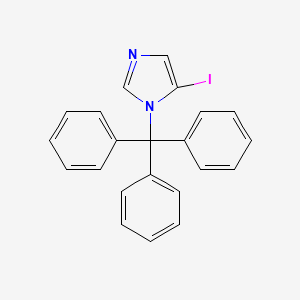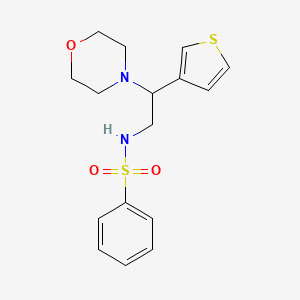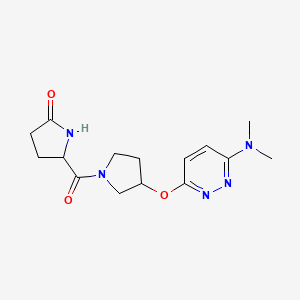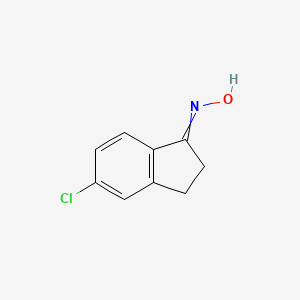
5-Chloro-1-indanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-indanone oxime: is an organic compound derived from 5-chloro-1-indanone It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the indanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-indanone oxime typically involves the reaction of 5-chloro-1-indanone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the oxime. The general reaction scheme is as follows:
5-Chloro-1-indanone+Hydroxylamine Hydrochloride→5-Chloro-1-indanone Oxime+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and catalysts can make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1-indanone oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the indanone ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products:
Reduction: 5-Chloro-1-indanone amine.
Substitution: 5-Methoxy-1-indanone oxime.
Oxidation: 5-Chloro-1-indanone nitro
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-1-indanone oxime is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of substituted pyridines and other heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticonvulsants, anticholinergics, and anticancer agents. These compounds are being investigated for their ability to interact with specific biological targets and pathways .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its derivatives can also serve as precursors for the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-chloro-1-indanone oxime and its derivatives involves their interaction with specific molecular targets. For example, as anticonvulsants, these compounds may inhibit voltage-gated sodium channels, thereby reducing neuronal excitability. As anticancer agents, they may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparación Con Compuestos Similares
- 5-Bromo-1-indanone oxime
- 5-Fluoro-1-indanone oxime
- 5-Methoxy-1-indanone oxime
Comparison: 5-Chloro-1-indanone oxime is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The methoxy derivative, on the other hand, may have different solubility and stability characteristics .
Propiedades
IUPAC Name |
N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIJEKCRQCDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349758 |
Source


|
| Record name | 5-CHLORO-1-INDANONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-19-2 |
Source


|
| Record name | 5-CHLORO-1-INDANONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
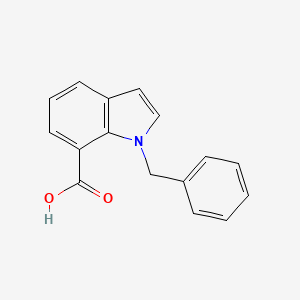
![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)
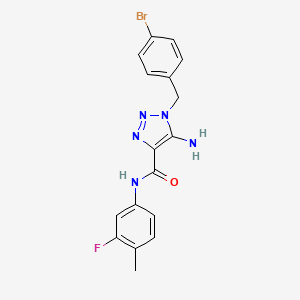
![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea](/img/structure/B2439843.png)
![3-[[3-(Pyrrolidin-1-ylmethyl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2439844.png)
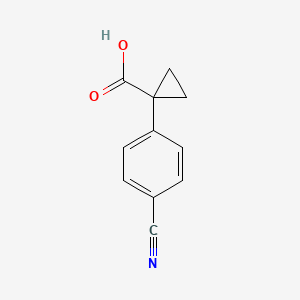
![N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2439847.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)
